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Cat. No.: B1600184 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Iodo-3-nitropyridine, a key intermediate in organic synthesis and drug discovery.[1] This

document is intended for researchers, scientists, and professionals in drug development,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The data and interpretations presented herein are grounded

in established spectroscopic principles and comparative analysis with structurally related

compounds.

Introduction to 2-Iodo-3-nitropyridine
2-Iodo-3-nitropyridine, with the molecular formula C₅H₃IN₂O₂, is a substituted pyridine ring

bearing an iodo group at the 2-position and a nitro group at the 3-position.[2] The presence of

these two functional groups, an electron-withdrawing nitro group and a halogen, on the pyridine

core makes it a versatile building block in medicinal chemistry and materials science.

Understanding its spectroscopic signature is paramount for reaction monitoring, quality control,

and structural elucidation of its derivatives.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for 2-Iodo-3-
nitropyridine. While experimental spectra for this specific compound are not widely published,

the following analyses are based on established substituent effects on the pyridine ring and

data from analogous compounds.
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The ¹H NMR spectrum of 2-Iodo-3-nitropyridine is expected to show three distinct signals in

the aromatic region, corresponding to the three protons on the pyridine ring. The chemical

shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic

effect of the iodine atom.

Predicted ¹H NMR Data (in CDCl₃):

Proton
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-4 8.30 - 8.50 dd J = 8.0, 4.5

H-5 7.40 - 7.60 dd J = 8.0, 1.5

H-6 8.70 - 8.90 dd J = 4.5, 1.5

The predicted downfield shift of H-6 is attributed to the deshielding effect of the adjacent

nitrogen atom and the nitro group. H-4 is also expected to be downfield due to the influence of

the nitro group. H-5 is likely to be the most upfield of the three protons.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-3-nitropyridine in 0.5-0.7

mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of

scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Molecular Structure of 2-Iodo-3-nitropyridine

Caption: Molecular structure of 2-Iodo-3-nitropyridine with proton numbering.
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The ¹³C NMR spectrum of 2-Iodo-3-nitropyridine is expected to display five signals

corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly

influenced by the electronegativity of the substituents and their positions on the ring.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Predicted Chemical Shift (ppm)

C-2 95 - 105

C-3 150 - 155

C-4 135 - 140

C-5 125 - 130

C-6 155 - 160

The C-2 carbon, bonded to iodine, is expected to be significantly shielded. The C-3 carbon,

attached to the nitro group, will be deshielded and appear downfield. The chemical shifts of C-

4, C-5, and C-6 are influenced by the combined electronic effects of the substituents and the

ring nitrogen.

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.5-0.7 mL of a deuterated solvent.

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of

scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C

and longer relaxation times.

Data Processing: Process the data similarly to the ¹H NMR spectrum.
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The IR spectrum of 2-Iodo-3-nitropyridine will be characterized by strong absorptions

corresponding to the nitro group, as well as vibrations from the aromatic ring and the carbon-

iodine bond.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Intensity

1520 - 1560 Asymmetric NO₂ stretch Strong

1340 - 1380 Symmetric NO₂ stretch Strong

1550 - 1620 C=C and C=N stretching Medium

1000 - 1200 C-H in-plane bending Medium

700 - 900 C-H out-of-plane bending Strong

500 - 600 C-I stretching Medium

The two strong bands for the nitro group are the most characteristic features of the IR

spectrum.[3] The exact positions of the aromatic C-H bending vibrations can provide further

structural confirmation.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory or by preparing a KBr pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum should be collected and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.
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The mass spectrum of 2-Iodo-3-nitropyridine under electron ionization (EI) is expected to

show a prominent molecular ion peak and characteristic fragmentation patterns resulting from

the loss of the nitro and iodo substituents.

Predicted Mass Spectrometry Data (EI):

m/z Proposed Fragment

250 [M]⁺ (Molecular Ion)

204 [M - NO₂]⁺

123 [M - I]⁺

77 [C₅H₃N]⁺

The fragmentation is likely to be initiated by the loss of the nitro group (NO₂) or the iodine atom.

Subsequent fragmentation of the pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry (EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for a solid sample or after separation by gas

chromatography.

Ionization: Use a standard electron ionization source (typically 70 eV).

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-

flight mass analyzer.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Predicted Fragmentation Pathway of 2-Iodo-3-nitropyridine
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Caption: Predicted major fragmentation pathways for 2-Iodo-3-nitropyridine in EI-MS.

Conclusion
The predicted spectroscopic data presented in this guide provides a foundational

understanding of the key spectral features of 2-Iodo-3-nitropyridine. The anticipated NMR

chemical shifts, characteristic IR absorption bands, and expected mass spectrometric

fragmentation patterns serve as a valuable reference for the identification and characterization

of this important synthetic intermediate. Experimental verification of this data will further solidify

our understanding of the structure-property relationships of this versatile molecule.

References
Zhang, J., et al. (2010). Crystal structure of 2-iodo-3-nitropyridine. Acta Crystallographica

Section E: Structure Reports Online, 66(1), o133. [Link]

Bakke, J. M., et al. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate.

[Link]

Bakke, J. M., et al. (2001). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

Tranfić Bakić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine

derivatives. Journal of Molecular Structure, 1000(1-3), 124-132. [Link]

NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. [Link]

Supporting Information. (n.d.). [No Title Available]. [Link]

Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1600184?utm_src=pdf-body-img
https://www.benchchem.com/product/b1600184?utm_src=pdf-body
https://www.benchchem.com/product/b1600184?utm_src=pdf-body
https://www.benchchem.com/product/b1600184?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960007/
https://www.researchgate.net/publication/228723659_Nitropyridines_Their_Synthesis_and_Reactions
https://www.researchgate.net/publication/250179929_Nitropyridines_Synthesis_and_reactions
https://www.researchgate.net/publication/257697486_Synthesis_X-ray_and_spectroscopic_analysis_of_some_pyridine_derivatives
https://webbook.nist.gov/cgi/cbook.cgi?ID=C40263578&Type=IR-SPEC&Index=1#IR-SPEC
https://pubs.rsc.org/en/content/articlelanding/2016/gc/c6gc01088k#!divAbstract
https://pubs.rsc.org/en/content/articlepdf/2016/gc/c6gc01088k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3,

experimental) (HMDB0000926). [Link]

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075545). [Link]

SpectraBase. (n.d.). 2-Iodo-3-methylpyridine. [Link]

Leite, C. G., et al. (2019). Effects of Nitro-Substitution on the Spectroscopic and Self-

Assembly Properties of BODIPY Dyes. Molecules, 24(18), 3266. [Link]

Bakke, J. M. (2000). Synthesis and Functionalization of 3-Nitropyridines. [No Publication

Information Available]. [Link]

Jenisov, A.Y., et al. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted

pyridines. Journal of Organic Chemistry of the USSR (English Translation), 21(3), 520-526.

[Link]

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. [Link]

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

SpectraBase. (n.d.). 2-Iodopyridine. [Link]

Olah, G. A., et al. (1973). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine

with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - and N-

Nitrosopyridinium Tetrafluoroborates. The Journal of Organic Chemistry, 38(19), 3207–3208.

[Link]

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.chem.ilstu.edu/che232/handouts/irspec.pdf
https://hmdb.ca/spectra/nmr_one_d/115
https://np-mrd.org/spectra/nmr_one_d/75545
https://spectrabase.com/spectrum/oLR1TMQia9
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6767015/
https://core.ac.uk/download/pdf/30849303.pdf
https://www.osti.gov/biblio/6429180
https://www.compoundchem.com/2015/05/14/13c-nmr/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C40263578&Type=MASS-SPEC&Index=1#MASS-SPEC
https://np-mrd.org/spectra/nmr_one_d/84
https://spectrabase.com/spectrum/FI7QUo1ObRv
https://pubs.acs.org/doi/10.1021/jo00959a001
https://www.compoundchem.com/2015/02/05/irspectroscopy/
https://www.benchchem.com/product/b1600184?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

2. synchem.de [synchem.de]

3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Iodo-3-
nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1600184#spectroscopic-data-for-2-iodo-3-
nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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